molecular formula C20H25NO4 B5561896 2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B5561896
M. Wt: 343.4 g/mol
InChI Key: JBZRUNXUJZLWLU-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as TAK-715, is a synthetic compound that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Chemoselective Acetylation

  • Chemoselective Acetylation in Antimalarial Drug Synthesis: N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound of interest, has been studied for its role in the chemoselective monoacetylation of 2-aminophenol, crucial in antimalarial drug synthesis. This process utilized Novozym 435 as a catalyst and investigated various parameters like acyl donors and solvent effects (Magadum & Yadav, 2018).

Bioactive Nitrosylated and Nitrated Derivatives

  • Bioactive Derivatives for Phytotoxic Metabolites: The incubation of certain microorganisms with microbial degradation products of 2-aminophenol led to the discovery of various N-(2-hydroxyphenyl)acetamide derivatives. These compounds have shown bioactivity by eliciting alterations in gene expression profiles in plants, suggesting potential applications in plant biology and phytotoxicity studies (Girel et al., 2022).

Antiarthritic Drug Development

  • Antiarthritic Agents with Gamma-Sultam Skeleton: A study on derivatives containing antioxidant moieties like 2,6-di-tert-butylphenol (structurally related to the compound ) revealed potent effects on cyclooxygenase and 5-lipoxygenase, crucial in antiarthritic drug development. This research offers insights into structure-activity relationships and pharmacological evaluations (Inagaki et al., 2000).

Antioxidant Activities in Phenols and Catechols

  • Media Effects on Antioxidant Activities: Research on compounds like 2,6-di-tert-butyl-4-methylphenol, which shares structural similarities with the compound , highlighted their role as antioxidants. The study explored their hydrogen atom donating activities, providing valuable information for antioxidant applications (Barclay et al., 1999).

Neuroprotective Antioxidant Development

  • Neuroprotective Antioxidants: The development of neuroprotective antioxidants using a mix-and-match strategy involved compounds like 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol. This research could provide a basis for understanding the neuroprotective potential of similar compounds (Kenche et al., 2013).

Optoelectronic and Nonlinear Optical Behaviors

  • Optoelectronic Properties and Nonlinear Optical Behaviors: A study on malononitrile-modified acene derivatives with tert-butyl groups, like those in the compound of interest, explored their optoelectronic properties and nonlinear optical behaviors. This research is relevant for applications in materials science and photonics (Zhai et al., 2018).

Laccase-Catalyzed Oxidation

  • Laccase-Mediated Oxidation for Antioxidant Synthesis: The laccase-catalyzed oxidation of 2,6-dimethoxyphenol, structurally related to the compound , was investigated for producing compounds with higher antioxidant capacity. This study highlights potential applications in developing bioactive compounds (Adelakun et al., 2012).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZRUNXUJZLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

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